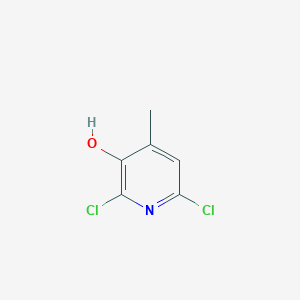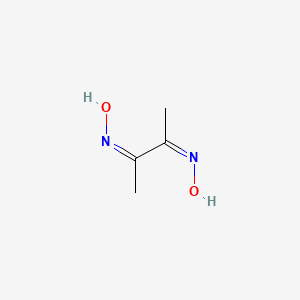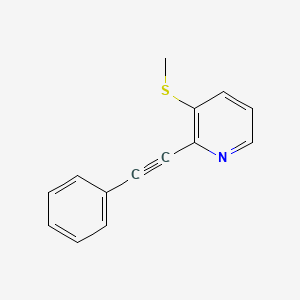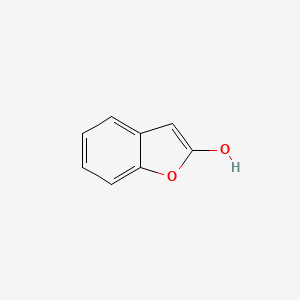
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains an oxirane ring, a methanesulfonate group, and a pentenyl side chain, making it a subject of interest in organic chemistry and related disciplines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Oxirane Ring: The oxirane ring can be formed through an epoxidation reaction of an appropriate alkene precursor using a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.
Introduction of the Pentenyl Side Chain: The pentenyl side chain can be introduced through a Grignard reaction, where a suitable Grignard reagent reacts with an aldehyde or ketone intermediate.
Methanesulfonate Group Addition: The final step involves the addition of the methanesulfonate group, which can be achieved by reacting the oxiranemethanol intermediate with methanesulfonyl chloride in the presence of a base, such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methanesulfonate group, where nucleophiles like hydroxide ions or amines replace the methanesulfonate group, forming new compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Hydroxide ions (OH-), amines (NH2R)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Hydroxy derivatives, amine derivatives
Aplicaciones Científicas De Investigación
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The methanesulfonate group can also enhance the compound’s solubility and reactivity, facilitating its interaction with target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- (2S-trans)-2-(1,1-Dimethylethyl)-5-methyl-5-(4-methyl-3-pentenyl)-1,3-dioxolan-4-one
- (2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol
Uniqueness
(2S-trans)-3-Methyl-3-(4-methyl-3-pentenyl)-oxiranemethanol Methanesulfonate is unique due to its combination of an oxirane ring, a methanesulfonate group, and a pentenyl side chain This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds
Propiedades
Fórmula molecular |
C11H20O4S |
|---|---|
Peso molecular |
248.34 g/mol |
Nombre IUPAC |
[(2S)-3-methyl-3-(4-methylpent-3-enyl)oxiran-2-yl]methyl methanesulfonate |
InChI |
InChI=1S/C11H20O4S/c1-9(2)6-5-7-11(3)10(15-11)8-14-16(4,12)13/h6,10H,5,7-8H2,1-4H3/t10-,11?/m0/s1 |
Clave InChI |
GGQOHQOIVZQPCU-VUWPPUDQSA-N |
SMILES isomérico |
CC(=CCCC1([C@@H](O1)COS(=O)(=O)C)C)C |
SMILES canónico |
CC(=CCCC1(C(O1)COS(=O)(=O)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5H,6H,7H,8H,9H-pyrido[2,3-d]azepine-2-carbonitrile dihydrochloride](/img/structure/B11824761.png)


![3-[3-ethoxy-4-(pyridin-3-ylmethoxy)phenyl]prop-2-enoic acid](/img/structure/B11824788.png)
![2-[(4-fluorophenyl)methylidene]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B11824793.png)
![Pyrazolo[1,5-a]pyridin-2-amine hydrochloride](/img/structure/B11824796.png)


![(2S,3R)-2-(2-bromophenyl)-5,6-dichloro-3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B11824810.png)
![2-[(Z)-hydroxyiminomethyl]-6-methoxyphenol](/img/structure/B11824822.png)


![(4-nitrophenyl)methyl (5R,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-1-[(4-nitrophenyl)methoxycarbonyl]pyrrolidin-3-yl]sulfanyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B11824850.png)

